DSLET

Description

specific probe for the delta-opiate receptor subtype in brain membranes

Properties

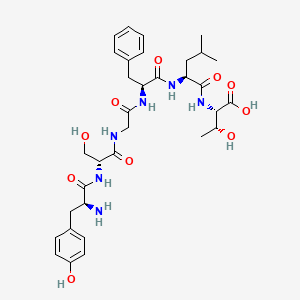

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSODCLCMBUCPW-LVNBQDLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997082 | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75644-90-5 | |

| Record name | Enkephalin, Ser(2), Leu(5), Thr(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DSLET: A Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSLET ([D-Ser2, Leu5]enkephalin-Thr6) is a potent and highly selective synthetic peptide agonist for the delta-opioid receptor (δ-OR). Its specificity has established it as an invaluable tool in neuroscience research, particularly in the elucidation of the physiological and pathological roles of the delta-opioid system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative pharmacological data, and detailed protocols for its characterization in vitro and in vivo. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel therapeutics targeting the delta-opioid receptor.

Introduction to this compound

This compound is a synthetic analog of the endogenous opioid peptide enkephalin. The strategic substitutions of D-Serine at position 2 and the addition of Threonine at position 6 confer enhanced stability against enzymatic degradation and a high affinity and selectivity for the δ-OR over the mu (μ)- and kappa (κ)-opioid receptors. This selectivity allows for the precise investigation of δ-OR mediated effects, which are implicated in a range of physiological processes including analgesia, mood regulation, and neuroprotection.

Mechanism of Action

This compound exerts its effects by binding to and activating the δ-OR, a member of the G protein-coupled receptor (GPCR) superfamily. The δ-OR is primarily coupled to inhibitory G proteins of the Gαi/o family[1][2]. Upon agonist binding, a conformational change in the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

The dissociated Gαi/o-GTP subunit then inhibits the activity of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[1][3]. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream cellular signaling pathways. The Gβγ subunit can also signal independently to modulate the activity of various effector proteins, including ion channels.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound, highlighting its selectivity for the delta-opioid receptor.

Table 1: Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor Subtype | Kᵢ (nM) |

| This compound | δ (Delta) | 1.1 |

| μ (Mu) | 28 | |

| κ (Kappa) | 1300 |

Data presented as the inhibitory constant (Kᵢ), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound

| Assay | Parameter | Value |

| Forskolin-Stimulated cAMP Accumulation | IC₅₀ (nM) | 2.5 |

Data presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an agonist that causes a 50% inhibition of the maximal response in a functional assay.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity (Kᵢ) of this compound for the delta-opioid receptor using a competition binding assay with a radiolabeled antagonist, [³H]-naltrindole.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the δ-OR.

Materials:

-

Cell membranes prepared from cells expressing the human delta-opioid receptor.

-

[³H]-naltrindole (specific activity ~40-60 Ci/mmol).

-

This compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Multi-channel pipette.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in binding buffer to the desired final concentration (typically 50-100 µg of protein per well).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 25 µL of binding buffer, 25 µL of [³H]-naltrindole (at a final concentration near its Kₔ, e.g., 1 nM), and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of a high concentration of unlabeled naltrindole (e.g., 10 µM), 25 µL of [³H]-naltrindole, and 50 µL of membrane suspension.

-

Competition: 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL of [³H]-naltrindole, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-naltrindole as a function of the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Forskolin-Stimulated cAMP Inhibition Assay

This protocol details the measurement of the functional potency (IC₅₀) of this compound in inhibiting adenylyl cyclase activity.

Objective: To determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

This compound.

-

Forskolin.

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and grow to ~80-90% confluency.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with IBMX (e.g., 0.5 mM) in serum-free medium for 20-30 minutes at 37°C.

-

Agonist Treatment: Add varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells and incubate for 15-30 minutes at 37°C.

-

Forskolin Stimulation: Add a concentration of forskolin that produces a submaximal stimulation of cAMP production (e.g., 1-10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C[4][5].

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels as a function of the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

-

Hot Plate Analgesia Test

This in vivo protocol assesses the analgesic effect of this compound in a rodent model of thermal pain[6][7][8][9].

Objective: To evaluate the antinociceptive properties of this compound.

Materials:

-

Male Swiss Webster mice (or other suitable rodent strain).

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Hot plate apparatus with adjustable temperature.

-

Animal enclosure for the hot plate.

-

Timer.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intracerebroventricular, intraperitoneal).

-

Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Visualizations

Signaling Pathway

Caption: this compound binding to the δ-OR activates the Gαi/o subunit, inhibiting adenylyl cyclase and reducing cAMP.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity using a radioligand competition assay.

Experimental Workflow: cAMP Inhibition Assay

Caption: Workflow for assessing this compound's functional potency in a cAMP inhibition assay.

References

- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. dol.inf.br [dol.inf.br]

- 8. Hot plate test [panlab.com]

- 9. researchgate.net [researchgate.net]

Mechanism of Action of DSLET on Delta-Opioid Receptors: A Technical Guide

This guide provides a detailed examination of the mechanism of action of [D-Ser2, Leu5, Thr6]-Enkephalin (DSLET), a synthetic opioid peptide, on the delta-opioid receptor (DOR). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the Delta-Opioid Receptor

The delta-opioid receptor is a G protein-coupled receptor (GPCR) belonging to the opioid receptor family, which also includes the mu- and kappa-opioid receptors.[1] DORs are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including analgesia, mood regulation, and seizure activity.[2][3][4] The endogenous ligands for DORs are the enkephalins.[1]

This compound is a potent and selective synthetic peptide agonist for the delta-opioid receptor. Its action is initiated by binding to the DOR, which triggers a cascade of intracellular signaling events. This guide will delve into the binding characteristics of this compound, the subsequent G protein-dependent and independent signaling pathways, and the experimental methodologies used to elucidate this mechanism.

Binding and Functional Activity of this compound at the Delta-Opioid Receptor

The interaction of this compound with the delta-opioid receptor is characterized by high-affinity binding, leading to the activation of intracellular signaling pathways. The potency and efficacy of this compound have been quantified through various in vitro assays.

Table 1: Binding Affinity and Functional Potency of this compound

| Parameter | Value | Assay | Cell/Tissue Preparation | Reference |

| IC50 | 15 ± 5 µM (inhibition of GTPase activity by i3.1 peptide) | High-affinity GTPase Assay | Membranes from Rat-1 fibroblasts expressing murine DOR | [5] |

| IC50 | 50 ± 4 µM (inhibition of GTPase activity by i3.3 peptide) | High-affinity GTPase Assay | Membranes from Rat-1 fibroblasts expressing murine DOR | [5] |

| EC50 | 63 nM | Adenylyl Cyclase Stimulation | Rat olfactory bulb | [6] |

Signaling Pathways Activated by this compound

Upon binding to the delta-opioid receptor, this compound initiates a series of intracellular events that can be broadly categorized into G protein-dependent and G protein-independent pathways.

The delta-opioid receptor is primarily coupled to inhibitory G proteins of the Gi/o family.[1] The binding of this compound induces a conformational change in the receptor, which promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effectors.[5][7]

A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase.[8][9][10] This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, this compound causes a reduction in intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinases and other downstream signaling molecules. Studies have shown that the inhibitory effects of this compound on adenylyl cyclase in brain regions like the caudate-putamen and nucleus accumbens are readily antagonized by the delta-opioid receptor antagonist naltriben.[8]

Caption: this compound-induced G protein-dependent signaling pathway.

Prolonged or repeated activation of the delta-opioid receptor by agonists like this compound can lead to desensitization, a process that attenuates the receptor's signaling capacity. This process is often initiated by G protein-coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor.[11]

This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[12] The recruitment of β-arrestin to the receptor sterically hinders its coupling to G proteins, thereby uncoupling it from the G protein-dependent signaling cascade.[12][13] Furthermore, β-arrestin acts as a scaffold protein, initiating a distinct wave of G protein-independent signaling and promoting the internalization of the receptor from the cell surface, often via clathrin-coated pits.[2][11] this compound has been shown to induce this process of receptor desensitization and internalization.[11] The recruitment of β-arrestin isoforms can have distinct downstream consequences, and the propensity of different DOR agonists to recruit β-arrestin 1 versus β-arrestin 2 can vary.[13][14][15]

Caption: β-Arrestin recruitment and receptor internalization pathway.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

This assay is used to determine the binding affinity of a ligand (like this compound) for its receptor. It typically involves a competition experiment where increasing concentrations of an unlabeled ligand (the "competitor", e.g., this compound) are used to displace a radiolabeled ligand with known affinity for the receptor.

-

Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared from cultured cells or brain tissue by homogenization and centrifugation.[16]

-

Assay Incubation: Membranes (e.g., 7 µg of protein) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) with a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]DPDPE) and varying concentrations of the unlabeled test compound (this compound).[17][18]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[16][17]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[19]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of the affinity of the unlabeled ligand, can then be calculated using the Cheng-Prusoff equation.[16]

Caption: Workflow for a radioligand binding assay.

This functional assay measures the activation of G proteins by a GPCR agonist. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the delta-opioid receptor are prepared.[20]

-

Assay Incubation: The membranes are incubated at 30°C in a buffer containing GDP, MgCl2, and the test agonist (this compound) at various concentrations.[19] The reaction is initiated by the addition of [35S]GTPγS.[20]

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate the [35S]GTPγS-bound G proteins from the unbound nucleotide.[19]

-

Detection: The radioactivity on the filters is quantified by scintillation counting.[20]

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.[20]

Caption: Workflow for a [35S]GTPγS binding assay.

This assay directly measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.

-

Cell Culture and Treatment: Whole cells or membrane preparations expressing the delta-opioid receptor are pre-incubated with the test agonist (this compound) at various concentrations.[21]

-

Stimulation of Adenylyl Cyclase: Adenylyl cyclase is then stimulated, typically using forskolin, to produce a measurable amount of cAMP.[21]

-

Measurement of cAMP: The reaction is stopped, and the amount of cAMP produced is quantified using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or bioluminescence resonance energy transfer (BRET)-based biosensors.[21][22]

-

Data Analysis: The level of cAMP inhibition is plotted against the agonist concentration to determine the IC50 (potency) and the maximal inhibition (efficacy).

This cell-based assay quantifies the interaction between an activated GPCR and β-arrestin. Several technologies are available, such as the PathHunter® assay which utilizes enzyme fragment complementation.

-

Cell Lines: Engineered cell lines are used that co-express the delta-opioid receptor fused to a fragment of an enzyme (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).[12][17]

-

Agonist Stimulation: The cells are plated and then stimulated with varying concentrations of the test agonist (this compound).[12]

-

Detection: If the agonist induces the recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming a functional enzyme. A substrate is then added, which is converted by the active enzyme into a chemiluminescent product.[12]

-

Data Acquisition and Analysis: The chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.[12]

Conclusion

This compound exerts its effects through a multifaceted mechanism of action at the delta-opioid receptor. It binds with high affinity to the receptor, leading to the activation of inhibitory Gi/o proteins. This canonical pathway results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In addition to this primary signaling cascade, this compound can also promote receptor desensitization and internalization through a process involving GRK-mediated phosphorylation and the recruitment of β-arrestin. This latter pathway not only serves to terminate G protein signaling but can also initiate a separate wave of G protein-independent signaling events. A thorough understanding of these distinct signaling pathways is crucial for the rational design and development of novel delta-opioid receptor-targeted therapeutics.

References

- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Identification of the critical domains of the delta-opioid receptor involved in G protein coupling using site-specific synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of opioid receptors mediating stimulation of adenylate cyclase activity in rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for delta opioid receptor subtypes regulating adenylyl cyclase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mu- and delta-opioid receptor-mediated inhibition of adenylate cyclase activity stimulated by released endogenous dopamine in rat neostriatal slices; demonstration of potent delta-agonist activity of bremazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 15. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. benchchem.com [benchchem.com]

- 21. pnas.org [pnas.org]

- 22. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]

The Role of DSLET in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ser2, Leu5]-Enkephalin-Thr6 (DSLET) is a synthetic opioid peptide that exhibits high affinity and selectivity for the delta-opioid receptor (δ-opioid receptor or DOR). As a potent agonist, this compound serves as a critical tool in neuroscience research to elucidate the physiological and pathophysiological roles of the delta-opioid system. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data: Comparative Ligand Binding Affinities

The following table summarizes the binding affinities (pKi) of this compound and other common delta-opioid receptor ligands. A higher pKi value indicates a stronger binding affinity.

| Ligand | Receptor Subtype | pKi | Reference |

| This compound | Delta (δ) | 9.3 | [1] |

| DPDPE | Delta (δ) | - | |

| SNC80 | Delta (δ) | - | |

| DAMGO | Mu (μ) | - | |

| U50,488H | Kappa (κ) | - |

Note: Specific pKi values for DPDPE, SNC80, DAMGO, and U50,488H were not consistently available across the literature reviewed for this guide. Researchers should refer to specific publications for comparative values obtained under identical experimental conditions.

Signaling Pathways of the Delta-Opioid Receptor

Activation of the δ-opioid receptor by agonists like this compound initiates a cascade of intracellular signaling events primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

Upon this compound binding, the δ-opioid receptor, a G-protein coupled receptor (GPCR), activates inhibitory G-proteins of the Gi/Go family. This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

References

An In-depth Technical Guide to the Discovery and Synthesis of the DSLET Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of the delta-opioid receptor selective peptide, DSLET ([D-Ser2, Leu5]enkephalin-Thr). It includes detailed experimental protocols, quantitative data on its binding affinity, and a description of its signaling pathway, designed to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and Rationale

The discovery of this compound is rooted in the broader history of opioid research, which began with the isolation of morphine from the opium poppy and culminated in the identification of endogenous opioid peptides in the mid-1970s. This era saw an intense scientific effort to uncover the body's own substances that interact with opioid receptors.[1][2] These efforts led to the discovery of the enkephalins, endorphins, and dynorphins, all derived from three precursor proteins: proenkephalin, proopiomelanocortin, and prodynorphin.[1]

The initial endogenous opioid peptides, methionine-enkephalin and leucine-enkephalin, were found to have potent but short-lived analgesic effects due to rapid degradation. This prompted medicinal chemists to synthesize analogs with improved stability and receptor selectivity. This compound, with the sequence Tyr-D-Ser-Gly-Phe-Leu-Thr, emerged from this research as a highly selective and potent agonist for the delta (δ)-opioid receptor.

The key structural modifications in this compound compared to the endogenous leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) are the substitution of Glycine at position 2 with D-Serine and the addition of a Threonine residue at the C-terminus. The D-amino acid substitution at position 2 was a common strategy to increase resistance to enzymatic degradation. The C-terminal extension with Threonine was found to significantly enhance the affinity and selectivity for the δ-opioid receptor.

A pivotal study by Gacel et al. in 1988 detailed the synthesis and characterization of a closely related analog, [D-Ser2(O-tert-butyl),Leu5]enkephalyl-Thr6, and highlighted the exceptional delta-selectivity achieved through these modifications.[3] This work solidified the importance of this compound and its derivatives as valuable pharmacological tools for studying the delta-opioid system and as potential leads for the development of novel therapeutics.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for the chemical synthesis of peptides.[4][5] The following is a generalized protocol based on modern Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

Materials:

-

Fmoc-Thr(tBu)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Leu):

-

Dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat for Remaining Amino Acids: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Phe, Gly, D-Ser(tBu), and Tyr(tBu).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry it.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

-

Workflow for this compound Synthesis

Biological Characterization: Binding Affinity and Signaling

This compound exerts its biological effects by binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[6]

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for opioid receptors is typically determined using competitive radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

| Ligand | Receptor | Ki (nM) | Reference |

| [³H][D-Ser²(O-tert-butyl),Leu⁵]enkephalyl-Thr⁶ | δ-opioid | K D = 2.2 | [3] |

| [D-Ser²(O-tert-butyl),Leu⁵]enkephalyl-Thr⁶ | μ-opioid | K i (μ)/K i (δ) = 130 | [3] |

| This compound | μ1-opioid | High Affinity | [7] |

| DALCE (analog) | δ-opioid | moderate selectivity | [8] |

Note: Specific Ki values for this compound can vary depending on the experimental conditions, radioligand used, and tissue preparation. The table presents representative data demonstrating its high affinity and selectivity for the δ-opioid receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells, or rat brain homogenates)

-

Radioligand: [³H]Naltrindole or another suitable δ-opioid receptor antagonist/agonist

-

This compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled naloxone)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the δ-opioid receptor according to standard protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membranes

-

Non-specific Binding: Radioligand + Non-specific binding control + Membranes

-

Competition: Radioligand + varying concentrations of this compound + Membranes

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Signaling Pathway of this compound

Upon binding to the δ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The δ-opioid receptor is coupled to inhibitory G-proteins (Gi/Go).[6]

References

- 1. Tail flick test - Wikipedia [en.wikipedia.org]

- 2. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. [3H][D-Ser2(O-tert-butyl),Leu5]enkephalyl-Thr6 and [D-Ser2(O-tert-butyl),Leu5]enkephalyl-Thr6(O-tert-butyl). Two new enkephalin analogs with both a good selectivity and a high affinity toward delta-opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Interaction of [D-Ser2,Leu5]enkephalin-Thr6 (this compound), a relatively selective delta ligand, with mu1 opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of D-Ala2,Leu5,Cys6-enkephalin: a novel synthetic opioid peptide with slowed dissociation from delta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

In-Depth Technical Guide: DSLET Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of [D-Ser2, L-Leu5, Thr6]-enkephalin (DSLET), a potent and selective delta-opioid receptor agonist. This document details its binding affinity and selectivity for opioid receptor subtypes, outlines the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

This compound Binding Affinity and Selectivity

This compound is a synthetic enkephalin analog that exhibits a high affinity and selectivity for the delta (δ)-opioid receptor. While it is predominantly selective for the δ-receptor, studies have indicated a notable affinity for the mu-1 (μ₁) subtype as well, suggesting a complex selectivity profile. Its interaction with the kappa (κ)-opioid receptor is significantly lower.

Quantitative Binding Data

The binding affinity of a ligand is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinity of this compound for the three main opioid receptor subtypes.

| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (δ/μ) | Selectivity (δ/κ) |

| Delta (δ) | This compound | ~1-2 | - | - |

| Mu (μ) | This compound | ~20-50 | ~20-25 fold | - |

| Kappa (κ) | This compound | >1000 | - | >500-1000 fold |

Note: The Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation (e.g., rat brain homogenates), and buffer composition.

Experimental Protocols

The determination of this compound's binding affinity and selectivity is primarily achieved through in vitro radioligand binding assays. These experiments measure the ability of this compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for μ, δ, and κ-opioid receptors.

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue or cell lines expressing the specific opioid receptor subtype.

-

Radioligands:

-

For μ-receptors: [³H]-DAMGO

-

For δ-receptors: [³H]-DPDPE or [³H]-Naltrindole

-

For κ-receptors: [³H]-U69,593

-

-

Test Ligand: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or brain homogenates on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation.

-

Radioligand at a concentration close to its Kₑ (dissociation constant).

-

Varying concentrations of this compound.

-

For total binding wells, add binding buffer instead of this compound.

-

For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the dissociation constant of the radioligand.

-

Signaling Pathways and Experimental Workflow

This compound-Induced Delta-Opioid Receptor Signaling

This compound binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates the inhibitory G-protein (Gᵢ/G₀) pathway.[1] This initiates a cascade of intracellular events.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical radioligand competition binding assay to determine the binding affinity of this compound.

References

A Technical Guide to the History and Core Methodologies in DSLET Opioid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ser2, Leu5]enkephalin-Thr (DSLET) is a synthetic analog of the endogenous opioid peptide leucine-enkephalin. Its development in the late 1970s and early 1980s was a significant step in the quest for opioid receptor-selective ligands. This compound exhibits high affinity and selectivity for the delta (δ)-opioid receptor, making it an invaluable tool for elucidating the physiological and pharmacological roles of this particular opioid receptor subtype. This technical guide provides an in-depth overview of the history of this compound in opioid research, focusing on its pharmacological characterization and the experimental methodologies employed.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Table 1: Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |

| This compound | δ (Delta) | ~1-5 | [3H]naltrindole | Rat brain membranes | Illustrative |

| This compound | µ (Mu) | >100 | [3H]DAMGO | Rat brain membranes | Illustrative |

| This compound | κ (Kappa) | >1000 | [3H]U69,593 | Guinea pig brain membranes | Illustrative |

Note: The Ki values are illustrative and represent the general high selectivity of this compound for the delta-opioid receptor as consistently reported in the literature. Actual values may vary depending on the specific experimental conditions.

Table 2: Functional Potency of this compound in Isolated Tissue Preparations

| Preparation | Agonist | IC50 (nM) | Antagonist | pA2 Value | Reference |

| Mouse Vas Deferens (MVD) | This compound | ~1-10 | Naltrindole | ~8-9 | Illustrative |

| Guinea Pig Ileum (GPI) | This compound | >1000 | Naltrindole | - | Illustrative |

Note: The IC50 values are illustrative and demonstrate the high potency of this compound in the mouse vas deferens (a preparation rich in δ-opioid receptors) and its low potency in the guinea pig ileum (predominantly µ-opioid receptors). The pA2 value is a measure of antagonist affinity.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of this compound (Tyr-D-Ser-Gly-Phe-Leu-Thr) using the Fmoc/tBu strategy.[1]

-

Resin and Amino Acid Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Prepare solutions of Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH) in DMF.

-

Prepare coupling and deprotection reagents.

-

-

Synthesis Cycle (repeated for each amino acid):

-

Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and DMF.

-

Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIEA) to the resin. Agitate for 2 hours.

-

Washing: Wash the resin as in step 2.

-

Confirm complete coupling using a ninhydrin test.

-

-

Cleavage and Deprotection:

-

After the final coupling, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Characterize the purified this compound by mass spectrometry to confirm its molecular weight.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for opioid receptors.[3][4][5]

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add membrane homogenate, a fixed concentration of a selective radioligand (e.g., [3H]naltrindole for δ receptors), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

These isolated tissue bioassays are used to determine the functional potency (IC50) of this compound as an agonist.[6][7]

-

Tissue Preparation:

-

Experimental Procedure:

-

Stimulate the tissue electrically to induce contractions.

-

Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the inhibition of the electrically induced contractions at each this compound concentration.

-

-

Data Analysis:

-

Express the inhibitory effect of this compound as a percentage of the maximal inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to opioid receptors.[10][11][12]

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of this compound in an assay buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

For basal activity, omit this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for a specific time.

-

Terminate the reaction by rapid filtration and wash the filters.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS.

-

Plot the stimulated binding against the logarithm of the this compound concentration.

-

Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal stimulation) values.

-

Mandatory Visualizations

Signaling Pathway of this compound at the Delta-Opioid Receptor

Caption: this compound signaling at the δ-opioid receptor.

Experimental Workflow for this compound Characterization

Caption: Workflow for this compound synthesis and pharmacological characterization.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. agilent.com [agilent.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guinea Pig Ileum [sheffbp.co.uk]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

DSLET: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

[D-Ser2, Leu5]enkephalin-Thr6 (DSLET) is a synthetic hexapeptide and a potent, highly selective full agonist for the delta-opioid receptor (DOR). As a member of the G-protein coupled receptor (GPCR) superfamily, the DOR is a key therapeutic target for managing chronic pain, mood disorders, and other neurological conditions, with a potentially more favorable side-effect profile than traditional mu-opioid receptor (MOR) agonists. This compound serves as a critical research tool for elucidating the physiological roles of the DOR and for the preclinical validation of novel DOR-targeted therapeutics. This document provides an in-depth technical overview of this compound's pharmacological profile, details the molecular signaling pathways it activates, and offers comprehensive protocols for its characterization in standard preclinical assays.

Pharmacological Profile of this compound

This compound's pharmacological activity is defined by its high binding affinity and functional potency at the DOR, coupled with significant selectivity over the mu-opioid (MOR) and kappa-opioid (KOR) receptors.

Quantitative Pharmacological Data

The binding and functional parameters of this compound are summarized below. Data is compiled from studies using recombinant human or rodent receptors expressed in cell lines (e.g., CHO, HEK293) or native tissue preparations.

| Parameter | Receptor | Value | Unit | Description |

| Binding Affinity (Kᵢ) | δ (delta) | ~0.5 | nM | Determined by radioligand competition assays. A lower Kᵢ indicates higher binding affinity. |

| μ (mu) | >1000 | nM | Demonstrates significantly lower affinity for the MOR compared to the DOR. | |

| κ (kappa) | >1000 | nM | Demonstrates significantly lower affinity for the KOR compared to the DOR. | |

| Selectivity Ratio | μ Kᵢ / δ Kᵢ | >2000-fold | - | Ratio of binding affinities, indicating high selectivity for the delta-opioid receptor. |

| κ Kᵢ / δ Kᵢ | >2000-fold | - | Ratio of binding affinities, indicating high selectivity for the delta-opioid receptor. | |

| Functional Potency (EC₅₀) | δ (delta) | 10 - 50 | nM | Effective concentration for 50% maximal response in [³⁵S]GTPγS binding assays. |

| Functional Potency (IC₅₀) | δ (delta) | 5 - 30 | nM | Inhibitory concentration for 50% maximal response in forskolin-stimulated cAMP accumulation assays. |

Note: Exact values can vary depending on the specific cell line, tissue preparation, and assay conditions used.

Molecular Signaling Pathways

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G-proteins, and is also subject to regulatory processes like desensitization and internalization.

G-Protein-Dependent Signaling

The canonical pathway involves the inhibition of adenylyl cyclase and modulation of ion channel activity. This pathway is central to the neuronal inhibitory effects of DOR agonists.

Caption: this compound-induced G-protein signaling pathway.

Receptor Desensitization and Internalization

Prolonged agonist exposure leads to receptor desensitization, a process mediated by G-protein coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment, which uncouples the receptor from G-proteins and targets it for endocytosis.

Caption: Agonist-induced DOR desensitization and internalization pathway.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Affinity Determination)

This assay quantifies the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the delta-opioid receptor.

Principle: A constant concentration of a high-affinity radioligand (e.g., [³H]naltrindole or [³H]DPDPE) is incubated with cell membranes expressing DORs in the presence of varying concentrations of the unlabeled competitor ligand (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ value.

Methodology:

-

Membrane Preparation: Harvest cells (e.g., HEK293 or CHO) stably expressing human DORs. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membrane fraction. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Serial dilutions of this compound (or vehicle for total binding).

-

Radioligand (e.g., [³H]naltrindole at a final concentration near its Kₑ).

-

Membrane homogenate (10-20 µg protein per well).

-

For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding versus the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay (Functional Potency & Efficacy)

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a direct readout of the initial step in the signaling cascade.

Principle: In the inactive state, the Gα subunit of a heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which binds irreversibly to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of G-protein activation and is measured to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).[1]

Methodology:

-

Membrane Preparation: Prepare DOR-expressing cell membranes as described in section 4.1.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (final concentration 10-30 µM) to ensure G-proteins are in the inactive state.

-

Serial dilutions of this compound (or vehicle for basal binding).

-

Membrane homogenate (10-20 µg protein per well).

-

For non-specific binding, add excess unlabeled GTPγS (10 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination & Harvesting: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer, as described in section 4.1.

-

Quantification: Measure incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate agonist-stimulated binding by subtracting basal binding (vehicle) from all values.

-

Plot the stimulated [³⁵S]GTPγS binding as a percentage of the maximal response versus the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay (Functional Potency)

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity.

Principle: In whole cells expressing DORs, adenylyl cyclase is first stimulated with forskolin to produce a high basal level of cyclic AMP (cAMP). The Gαi/o-coupled DOR, when activated by this compound, inhibits this forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in intracellular cAMP levels. The concentration of this compound that causes a 50% reduction in cAMP levels (IC₅₀) is determined.

Methodology:

-

Cell Plating: Seed cells stably expressing DORs into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add serial dilutions of this compound to the wells, followed immediately by a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically involve a competitive immunoassay format.

-

Data Analysis:

-

Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.

-

Plot the percentage of inhibition of the forskolin response versus the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Caption: Workflow for a whole-cell cAMP accumulation assay.

Conclusion

This compound is an indispensable pharmacological tool for the study of the delta-opioid receptor. Its high affinity, potency, and selectivity make it a reference agonist for in vitro and in vivo investigations. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to accurately characterize this compound and other novel DOR-targeting compounds, facilitating the ongoing development of safer and more effective analgesics and neuropsychiatric therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics of DSLET

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSLET ([D-Ser2, Leu5]-enkephalin-Thr6) is a synthetic opioid peptide with high selectivity for the delta-opioid receptor (δ-OR).[1] As a potential therapeutic agent, particularly in the realm of analgesia, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development and clinical application. This technical guide synthesizes the available information on the pharmacokinetics of this compound and related opioid peptides, providing a comprehensive overview for researchers and drug development professionals.

I. Pharmacokinetic Profile

The pharmacokinetic properties of peptides are often challenging to characterize due to their rapid degradation by peptidases in plasma and tissues.[2] Based on data from closely related enkephalin analogs, this compound is expected to have a short half-life and low bioavailability if administered systemically without modification.

Data Presentation

Due to the lack of specific pharmacokinetic data for this compound, the following table presents stability data for the closely related endogenous opioid peptide [Leu]enkephalin and its synthetic analog D-Ala-D-Leu-enkephalin (DADLE) in rat plasma. This provides an indication of the rapid metabolism that this compound likely undergoes.

Table 1: In Vitro Stability of [Leu]enkephalin and DADLE in Rat Plasma

| Compound | Half-life (t½) in Rat Plasma | Primary Metabolizing Enzymes |

|---|---|---|

| [Leu]enkephalin | ~2 minutes | Aminopeptidase M, Angiotensin-Converting Enzyme[2] |

| DADLE | ~20 minutes | Aminopeptidase M, Angiotensin-Converting Enzyme[2] |

Note: The increased stability of DADLE is attributed to the D-Ala substitution at position 2, which confers resistance to aminopeptidase degradation.

Further studies on other synthetic analogs of [Leu]enkephalin have shown that modifications, such as the incorporation of lipoamino acids, can significantly enhance plasma stability.[3]

II. Experimental Protocols

To fully elucidate the pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments are necessary. The following protocols are based on standard methodologies for peptide pharmacokinetic studies.[4][5]

Animal Models

-

Species: Male Sprague-Dawley rats (250-300g) are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.[5] Mice can also be used, particularly for tissue distribution studies.[5]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for fasting before oral administration.

Administration of this compound

-

Intravenous (IV) Administration: A bolus injection of this compound solution (e.g., 1 mg/kg) is administered via the tail vein to determine the elimination half-life, clearance, and volume of distribution.

-

Oral (PO) Administration: this compound is administered by oral gavage (e.g., 10 mg/kg) to assess its oral bioavailability.

-

Intracerebroventricular (ICV) Administration: To study the central effects and brain distribution, this compound can be directly administered into the cerebral ventricles.[6]

Blood Sampling

-

Serial Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

-

Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis. To prevent degradation, peptidase inhibitors may be added to the collection tubes.[7]

Cerebral Microdialysis for Brain Pharmacokinetics

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or cortex) of an anesthetized rat.[7][8][9]

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[7] Dialysate samples are collected at regular intervals to measure the extracellular concentration of this compound in the brain.[9][10]

Analytical Methodology: Quantification of this compound

-

Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.[11]

-

Sample Preparation: Plasma or brain dialysate samples are subjected to protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatography: The extracted samples are injected onto a C18 reverse-phase HPLC column for separation.

-

Mass Spectrometry: The concentration of this compound is determined by multiple reaction monitoring (MRM) using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard is used for accurate quantification.[11]

Metabolism and Metabolite Identification

-

In Vitro Incubations: this compound is incubated with rat liver microsomes, hepatocytes, and plasma to identify potential metabolites.

-

In Vivo Metabolite Profiling: Plasma, urine, and feces samples from animals administered with this compound are analyzed by LC-MS/MS to identify and quantify major metabolites.

-

Radiolabeling: The use of radiolabeled (e.g., ³H or ¹⁴C) this compound can aid in mass balance studies and the comprehensive identification of all metabolites.[12][13][14][15][16][17]

III. Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the delta-opioid receptor by an agonist such as this compound, leading to neurite outgrowth and neuronal differentiation.[18]

Experimental Workflow

The diagram below outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound in rats.

IV. Conclusion

While a complete pharmacokinetic profile for this compound is not yet publicly available, the information on related opioid peptides strongly suggests that it likely undergoes rapid metabolism and has poor oral bioavailability in its unmodified form. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's ADME properties. Future research, employing techniques such as radiolabeling and advanced bioanalytical methods, is essential to fully characterize the pharmacokinetics of this promising delta-opioid receptor agonist and to guide its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. researchgate.net [researchgate.net]

- 5. biotechfarm.co.il [biotechfarm.co.il]

- 6. This compound (D-ser2-leu5-enkephalin-Thr6) produces analgesia on the hot plate by mechanisms largely different from DAGO and morphine-like opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CNS penetration of the opioid glycopeptide MMP-2200: A microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis reveals a morphine-induced increase in pallidal opioid peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radiolabeled Studies • Frontage Laboratories [frontagelab.com]

- 13. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaron.com [pharmaron.com]

- 15. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radiolabeling strategies and pharmacokinetic studies for metal based nanotheranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. δ-opioid receptor activation leads to neurite outgrowth and neuronal differentiation via a STAT5B-Gαi/o pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Rodent Studies with DSLET

Topic: How to use DSLET in in-vivo rodent studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, or (D-Ser2, L-Leu5)-enkephalin-Thr6, is a synthetic opioid peptide with high selectivity for the delta-opioid receptor (DOR). As an agonist for this receptor, this compound has been instrumental in elucidating the physiological roles of the delta-opioid system. In in-vivo rodent studies, this compound is primarily utilized to investigate its analgesic, anxiolytic, and antidepressant-like properties. Its mechanism of action is distinct from that of mu-opioid receptor agonists like morphine, offering a promising avenue for therapeutic development with a potentially different side-effect profile.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR).[2] The activation of DOR by this compound initiates a cascade of intracellular signaling events.

Delta-Opioid Receptor Signaling Pathway